5-{[4-(4-nitrophenyl)-1,3-thiazol-2-yl]amino}-5-oxopentanoic acid
Overview
Description
5-{[4-(4-nitrophenyl)-1,3-thiazol-2-yl]amino}-5-oxopentanoic acid is a complex organic compound featuring a thiazole ring, a nitrophenyl group, and a pentanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{[4-(4-nitrophenyl)-1,3-thiazol-2-yl]amino}-5-oxopentanoic acid typically involves multi-step organic reactions. One common method includes the formation of the thiazole ring through a cyclization reaction involving a thioamide and a haloketone. The nitrophenyl group is introduced via a nitration reaction of an aromatic precursor. The final step involves the coupling of the thiazole derivative with a pentanoic acid derivative under acidic or basic conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
5-{[4-(4-nitrophenyl)-1,3-thiazol-2-yl]amino}-5-oxopentanoic acid can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be further oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under hydrogenation conditions.
Substitution: The thiazole ring can undergo electrophilic substitution reactions, particularly at the C-2 position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used for reduction.
Substitution: Electrophilic reagents such as bromine (Br2) or chlorinating agents can be used for substitution reactions.
Major Products
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of halogenated thiazole derivatives.
Scientific Research Applications
5-{[4-(4-nitrophenyl)-1,3-thiazol-2-yl]amino}-5-oxopentanoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 5-{[4-(4-nitrophenyl)-1,3-thiazol-2-yl]amino}-5-oxopentanoic acid involves its interaction with biological targets such as enzymes or receptors. The thiazole ring can interact with the active sites of enzymes, inhibiting their activity. The nitrophenyl group can participate in electron transfer reactions, affecting cellular processes. The pentanoic acid moiety can enhance the compound’s solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
Thiazole Derivatives: Compounds such as 2-aminothiazole and 2-mercaptothiazole share the thiazole ring structure.
Nitrophenyl Derivatives: Compounds like 4-nitrophenol and 4-nitroaniline contain the nitrophenyl group.
Pentanoic Acid Derivatives: Compounds such as valproic acid and 4-oxopentanoic acid share the pentanoic acid moiety.
Uniqueness
5-{[4-(4-nitrophenyl)-1,3-thiazol-2-yl]amino}-5-oxopentanoic acid is unique due to the combination of the thiazole ring, nitrophenyl group, and pentanoic acid moiety in a single molecule. This unique structure allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
5-[[4-(4-nitrophenyl)-1,3-thiazol-2-yl]amino]-5-oxopentanoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O5S/c18-12(2-1-3-13(19)20)16-14-15-11(8-23-14)9-4-6-10(7-5-9)17(21)22/h4-8H,1-3H2,(H,19,20)(H,15,16,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOYYSHCYXQGNSB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CSC(=N2)NC(=O)CCCC(=O)O)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20366756 | |
Record name | ST50919308 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20366756 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
335.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6099-68-9 | |
Record name | ST50919308 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20366756 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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